molecular formula C17H21N5O4S B2510453 methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)carbamate CAS No. 2309590-83-6

methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2510453
CAS No.: 2309590-83-6
M. Wt: 391.45
InChI Key: XXDHVTXMNZWWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)carbamate is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes demonstrates a synthetic approach that could potentially apply to the synthesis or functionalization of compounds like methyl (4-(((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)carbamate (Flynn et al., 1992).
  • The synthesis of N-heterocyclic carbene compounds with new backbone structures, including the triazolone structural motif, suggests a methodology that could be relevant for designing derivatives of the compound , emphasizing modifications and reactivity of such structures (Jonek et al., 2015).

Biological Applications

  • Research on sulfonyl-1,2,3-triazoles as convenient synthons for heterocyclic compounds indicates their versatility in synthetic and medicinal chemistry. Such compounds, through reactive intermediates, facilitate the creation of nitrogen-containing heterocycles, relevant for biological applications (Zibinsky & Fokin, 2013).
  • The exploration of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines for cytotoxic and antimicrobial activity showcases the potential biomedical relevance of sulfonamide and triazole-containing compounds. Such studies provide a foundation for assessing similar compounds for antimicrobial properties or anticancer activities (Sumangala et al., 2012).

Antibacterial and Antifungal Activities

  • Novel hybrids of sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds have been synthesized and evaluated for their antimicrobial activities. These studies suggest a framework for investigating similar compounds for their potential to act against bacterial and fungal pathogens (Hussein, 2018).

Molecular Structure and Characterization

  • The structural analysis of compounds like "(1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane" provides insight into the molecular geometry and conformation of bicyclic structures that could be analogous to the compound of interest. Such detailed characterization aids in understanding the relationship between structure and potential biological activity or chemical reactivity (Yang et al., 2008).

Properties

IUPAC Name

methyl N-[4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-26-17(23)19-12-2-6-16(7-3-12)27(24,25)22-13-4-5-14(22)11-15(10-13)21-9-8-18-20-21/h2-3,6-9,13-15H,4-5,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDHVTXMNZWWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.